molecular formula C11H12O B14233037 [(2R)-but-3-yn-2-yl]oxymethylbenzene CAS No. 477288-58-7

[(2R)-but-3-yn-2-yl]oxymethylbenzene

Cat. No.: B14233037
CAS No.: 477288-58-7
M. Wt: 160.21 g/mol
InChI Key: LJCJDCHOKLCFEJ-SNVBAGLBSA-N
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Description

[(2R)-but-3-yn-2-yl]oxymethylbenzene is an organic compound with the molecular formula C12H14O It is a derivative of benzene, featuring a but-3-yn-2-yl group attached to a methoxy group, which is further connected to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-but-3-yn-2-yl]oxymethylbenzene typically involves the reaction of but-3-yn-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[(2R)-but-3-yn-2-yl]oxymethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)

Major Products Formed

Scientific Research Applications

[(2R)-but-3-yn-2-yl]oxymethylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(2R)-but-3-yn-2-yl]oxymethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • [(2-methylbut-3-yn-2-yl)oxymethyl]benzene
  • [(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R …

Uniqueness

[(2R)-but-3-yn-2-yl]oxymethylbenzene is unique due to its specific structural configuration and the presence of the but-3-yn-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

477288-58-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

[(2R)-but-3-yn-2-yl]oxymethylbenzene

InChI

InChI=1S/C11H12O/c1-3-10(2)12-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3/t10-/m1/s1

InChI Key

LJCJDCHOKLCFEJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C#C)OCC1=CC=CC=C1

Canonical SMILES

CC(C#C)OCC1=CC=CC=C1

Origin of Product

United States

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